molecular formula C40H42N12Na2O10S2 B13392765 Disodium;5-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

Disodium;5-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

Cat. No.: B13392765
M. Wt: 960.9 g/mol
InChI Key: JUBLHYOQMVXSEM-UHFFFAOYSA-L
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Description

Disodium;5-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate (hereafter referred to as Compound A) is a stilbene disulfonate derivative featuring a symmetrical structure with two 1,3,5-triazine rings linked via a central ethenyl group. Each triazine ring is substituted with an anilino group and a diethoxyamino moiety, while the benzene rings carry sulfonate groups.

Properties

Molecular Formula

C40H42N12Na2O10S2

Molecular Weight

960.9 g/mol

IUPAC Name

disodium;5-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C40H44N12O10S2.2Na/c1-5-59-51(60-6-2)39-47-35(41-29-15-11-9-12-16-29)45-37(49-39)43-31-23-21-27(33(25-31)63(53,54)55)19-20-28-22-24-32(26-34(28)64(56,57)58)44-38-46-36(42-30-17-13-10-14-18-30)48-40(50-38)52(61-7-3)62-8-4;;/h9-26H,5-8H2,1-4H3,(H,53,54,55)(H,56,57,58)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;/q;2*+1/p-2

InChI Key

JUBLHYOQMVXSEM-UHFFFAOYSA-L

Canonical SMILES

CCON(C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(OCC)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6)OCC.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium;5-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate typically involves multiple steps:

    Formation of the Triazinyl Group: This step involves the reaction of cyanuric chloride with aniline derivatives under controlled temperature and pH conditions.

    Introduction of the Sulfonate Group: Sulfonation is achieved by reacting the intermediate with sulfuric acid or its derivatives.

    Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the anilino groups.

    Reduction: Reduction reactions can occur at the triazinyl groups.

    Substitution: The sulfonate groups can participate in substitution reactions, often with nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in various organic synthesis reactions due to its reactivity and stability.

Biology

In biological research, it is used as a fluorescent dye or marker due to its ability to bind to specific biomolecules.

Medicine

In medicine, it may be explored for its potential therapeutic properties, particularly in targeting specific cellular pathways.

Industry

Industrially, it is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Disodium;5-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate involves its interaction with specific molecular targets. The triazinyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects.

Comparison with Similar Compounds

Disodium 4,4′-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2′-disulphonate (Compound B)

  • Key Differences: Substituents: Morpholino groups replace the diethoxyamino groups on the triazine rings. Impact: Morpholino’s cyclic ether structure enhances electron-donating capacity, improving fluorescence quantum yield compared to Compound A. Application: Widely used as Fluorescent Brightener 260 in textiles and paper industries .

Disodium 4,4′-bis((4-anilino-6-((2-carbamoylethyl)(2-hydroxyethyl)amino)-s-triazin-2-yl)amino)-2,2′-stilbenedisulfonate (Compound C)

  • Key Differences :
    • Substituents : Carbamoylethyl and hydroxyethyl groups on the triazine rings.
    • Impact : Hydrophilic hydroxyethyl groups increase solubility in polar solvents, while carbamoylethyl enhances hydrogen-bonding interactions.
    • Application : Optimized for dyeing synthetic fibers due to superior binding affinity .

Tetrasodium 2,2′-stilbenedisulfonate with bis(2-hydroxyethyl)amino and sulfophenyl groups (Compound D)

  • Key Differences: Substituents: Bis(2-hydroxyethyl)amino and sulfophenyl groups on the triazine. Impact: Additional sulfonate groups improve ionic stability in aqueous solutions. Application: Preferred in high-pH industrial detergents .

Disodium 4,4′-bis[(6-anilino-1,4-dihydro-4-oxo-1,3,5-triazin-2-yl)amino]stilbene-2,2′-disulfonate (Compound E)

  • Key Differences: Substituents: Oxo groups replace diethoxyamino, creating a 1,4-dihydro-4-oxo-triazine core. Impact: The oxo group reduces electron density, diminishing fluorescence but increasing thermal stability. Application: Used in coatings requiring UV resistance .

Structural and Functional Data Comparison

Property Compound A Compound B Compound C Compound D Compound E
Triazine Substituents Diethoxyamino Morpholino Carbamoylethyl/hydroxyethyl Bis(2-hydroxyethyl)amino Oxo
Molecular Weight (g/mol) ~1,200 (estimated) 1,048 (reported) 1,132 (reported) 1,280 (reported) 786.7 (reported)
Solubility High in water Moderate in polar solvents High in DMSO/water Very high in water Low in water
Fluorescence Moderate High Low High None
Primary Application Textile brightening Fluorescent Brightener 260 Synthetic fiber dyeing Detergent formulations UV-resistant coatings

Biological Activity

Disodium;5-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate, commonly referred to as Blankophor BA , is a complex organic compound primarily recognized for its applications as a fluorescent brightening agent. This article delves into its biological activity, exploring its mechanisms, efficacy in various biological contexts, and relevant case studies.

Molecular Formula

The molecular formula of Blankophor BA is C40H42N12Na2O10S2C_{40}H_{42}N_{12}Na_{2}O_{10}S_{2} with a CAS Registry Number of 12768-92-2.

Structural Characteristics

The compound features a triazine ring system, which is pivotal for its biological interactions. The presence of diethoxyamino and sulfonate groups enhances its solubility and reactivity in biological systems.

Blankophor BA exhibits several biological activities attributed to its structural components:

  • Antiviral Activity : Research indicates that compounds with similar triazine structures have shown promise as inhibitors of reverse transcriptase in HIV-1, suggesting potential antiviral properties for Blankophor BA as well .
  • Fluorescence Properties : Its ability to absorb ultraviolet light and emit visible light makes it valuable in various biological assays, particularly in detecting nucleic acids and proteins .
  • Cell Proliferation : Preliminary studies suggest that the compound may influence cellular proliferation pathways, although detailed mechanisms remain to be fully elucidated.

Case Study 1: Antiviral Efficacy

A study focusing on triazine derivatives demonstrated that compounds structurally similar to Blankophor BA exhibited significant activity against wild-type and drug-resistant strains of HIV . This highlights the potential of Blankophor BA in antiviral applications.

Case Study 2: Fluorescent Assays

In various experimental setups, Blankophor BA has been utilized as a fluorescent marker in assays aimed at quantifying protein interactions and nucleic acid detection. Its fluorescence efficiency enhances sensitivity and specificity in these assays.

Toxicology

Preliminary toxicological assessments indicate that while Blankophor BA is generally considered safe for use in industrial applications, comprehensive toxicological profiles are necessary to establish safety for therapeutic uses.

Data Tables

Property Value
Molecular Weight842.94 g/mol
SolubilitySoluble in water
Absorption Maximum (λ)350 nm (UV region)
Fluorescence Emission (λ)450 nm (visible region)

Q & A

Q. What are the key structural features influencing the solubility and reactivity of this compound?

The compound’s sulfonate groups (–SO₃⁻) and ethenyl-linked aromatic systems enhance aqueous solubility and enable participation in π-π stacking interactions. The diethoxyamino and anilino substituents on the triazine ring modulate electron density, affecting nucleophilic substitution reactivity. Polar solvents and pH adjustments (e.g., buffered solutions at pH 7–9) are critical for stabilizing its charged sulfonate moieties during reactions .

Q. What methodologies are recommended for synthesizing this compound?

A multi-step synthesis is typical:

  • Step 1: React 4-anilino-6-(diethoxyamino)-1,3,5-triazine with 2-sulfonatophenyldiazenyl intermediates under reflux in ethanol (70–80°C, 6–8 hours).
  • Step 2: Perform coupling reactions using Pd-catalyzed cross-coupling for ethenyl bridge formation.
  • Purification: Use High Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and aqueous methanol gradients to isolate the disodium salt .

Q. How can UV-Vis spectroscopy characterize its electronic transitions?

Prepare a 0.1 mM solution in deionized water and measure absorbance between 300–600 nm. The compound exhibits λmax near 350–400 nm (attributed to the triazine-aryl conjugation) and a secondary peak at 500–550 nm (ethenyl bridge π→π* transitions). Compare spectra under varying pH to assess protonation effects on absorbance .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energy barriers for triazine-aryl coupling. Pair this with machine learning to analyze experimental variables (e.g., temperature, solvent polarity) and predict optimal yields. Experimental validation should use fractional factorial designs to test computational predictions .

Q. How to resolve contradictions in reported synthesis yields under varying pH?

Contradictory yields often arise from pH-dependent side reactions. For example, at pH < 7, protonation of the triazine amino groups inhibits nucleophilic attack, while pH > 9 may hydrolyze diethoxyamino substituents. Use <sup>1</sup>H NMR to monitor intermediate stability and design a pH-stat-controlled synthesis (pH 7.5–8.5) to minimize degradation .

Q. What advanced techniques assess its photostability for applications in fluorescence-based sensing?

  • Accelerated Aging Tests: Expose thin films to UV light (365 nm, 100 mW/cm²) and track fluorescence decay via time-resolved spectroscopy.
  • Mechanistic Analysis: Use electron paramagnetic resonance (EPR) to detect radical formation during photodegradation.
  • Mitigation Strategy: Introduce sterically hindered amine additives (e.g., TEMPO) to quench reactive oxygen species .

Q. How does the compound interact with biological macromolecules, and what experimental models validate this?

  • Binding Studies: Perform isothermal titration calorimetry (ITC) with bovine serum albumin (BSA) to quantify binding constants (Kd ~ 10⁻⁶ M expected due to sulfonate-protein interactions).
  • Cellular Uptake: Use confocal microscopy with HeLa cells incubated with a fluorescently tagged analog (e.g., Cy5 conjugate). Co-localization with lysosomal markers (e.g., LysoTracker) indicates endocytic uptake .

Q. What strategies address low reproducibility in catalytic applications involving this compound?

  • Batch Consistency: Standardize raw material sources (e.g., 4-anilino-6-(diethoxyamino)-1,3,5-triazine with ≥98% purity).
  • In Situ Monitoring: Use Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically.
  • Post-Synthesis Analysis: Apply MALDI-TOF mass spectrometry to detect trace impurities (e.g., hydrolyzed byproducts) affecting catalytic activity .

Methodological Considerations for Data Analysis

Q. How to statistically analyze discrepancies in reported biological activity across studies?

  • Meta-Analysis: Aggregate IC50 values from multiple studies (e.g., cytotoxicity assays) and apply a random-effects model to account for inter-study variability.
  • Confounding Factors: Control for cell line heterogeneity (e.g., ATCC-certified vs. non-certified lines) and serum content in culture media using ANOVA .

Q. What experimental frameworks integrate this compound into hybrid materials for environmental sensing?

  • Composite Design: Incorporate the compound into graphene oxide (GO) hydrogels via π-π interactions. Characterize adsorption capacity for heavy metals (e.g., Pb²⁺) using inductively coupled plasma mass spectrometry (ICP-MS).
  • Field Testing: Deploy prototype sensors in controlled aquatic systems and compare performance with commercial electrodes (e.g., ion-selective electrodes) .

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